molecular formula C15H13ClN2O5S B2541672 4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid CAS No. 851109-36-9

4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid

Cat. No.: B2541672
CAS No.: 851109-36-9
M. Wt: 368.79
InChI Key: LZPIPKUJAHFIGJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid is a complex organic compound that features a chloro-substituted benzoic acid core with an acetamidobenzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acetylation: The amino group is acetylated to form an acetamido group.

    Sulfonation: The acetamido group is sulfonated to introduce the sulfonamido functionality.

    Coupling: Finally, the sulfonamido group is coupled with another aromatic ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of base and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid
  • 4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid
  • 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid

Uniqueness

4-Chloro-2-(4-acetamidobenzenesulfonamido)benzoic acid is unique due to its specific functional groups that confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(22,23)18-14-8-10(16)2-7-13(14)15(20)21/h2-8,18H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPIPKUJAHFIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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